(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
CAS No.: 1523530-74-6
Cat. No.: VC8076334
Molecular Formula: C12H20N2O6
Molecular Weight: 288.30
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1523530-74-6 |
|---|---|
| Molecular Formula | C12H20N2O6 |
| Molecular Weight | 288.30 |
| IUPAC Name | (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid |
| Standard InChI | InChI=1S/2C5H9NO.C2H2O4/c2*1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h2*4-6H,1-3H2;(H,3,4)(H,5,6)/t2*4-,5-;/m11./s1 |
| Standard InChI Key | YNSNAVAMSHBSLQ-KKXFCUFMSA-N |
| Isomeric SMILES | C1[C@@H]2CN[C@H]1CO2.C1[C@@H]2CN[C@H]1CO2.C(=O)(C(=O)O)O |
| SMILES | C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O |
| Canonical SMILES | C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O |
Introduction
Structural and Stereochemical Characteristics
Core Bicyclic Architecture
The parent structure, (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane, consists of a norbornane-derived framework modified by oxygen and nitrogen heteroatoms. The bicyclo[2.2.1]heptane system comprises two fused cyclohexane rings, creating a rigid, boat-like conformation. Substituents at positions 2 (oxygen) and 5 (nitrogen) introduce polarity and hydrogen-bonding capabilities, critical for molecular interactions .
The hemioxalate salt forms via proton transfer between the bicyclic amine and oxalic acid, yielding a 1:1 molar ratio. This salt formulation enhances stability and crystallinity, as evidenced by its 97% purity in commercial samples .
Stereochemical Configuration
The (1R,4R) designation specifies the absolute configuration at carbons 1 and 4. X-ray crystallography of related compounds confirms that this stereochemistry imposes distinct spatial arrangements on functional groups, influencing reactivity and biological activity . The isomeric SMILES string (C1[C@@H]2CN[C@H]1CO2.C1[C@@H]2CN[C@H]1CO2.C(=O)(C(=O)O)O) explicitly defines the chiral centers and salt composition.
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate remain proprietary, analogous bicyclic amines are typically synthesized through cycloaddition or ring-closing metathesis. A plausible pathway involves:
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Diels-Alder Cyclization: Reaction of a diene with a nitroso dienophile to form the oxazabicyclic core.
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Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (1R,4R) enantiomer.
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Salt Formation: Treatment with oxalic acid to precipitate the hemioxalate .
Industrial-Scale Production
Commercial suppliers like AChemBlock and VulcanChem produce the compound at 97% purity, indicating robust crystallization and purification protocols. Key challenges include maintaining stereochemical fidelity during scale-up and minimizing oxalic acid degradation .
Physicochemical Properties
Thermal and Spectral Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 288.30 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point (Parent) | 153.6 ± 15.0 °C | |
| Flash Point | 46.1 ± 9.8 °C | |
| LogP (Parent) | -1.23 |
The low LogP value (-1.23) suggests high hydrophilicity, consistent with the polar oxa and aza groups. Fourier-transform infrared (FTIR) spectra of related compounds show characteristic N-H (3300 cm⁻¹) and C=O (1700 cm⁻¹) stretches.
Applications in Pharmaceutical Development
Role as a Chiral Building Block
The compound’s rigid bicyclic structure and stereochemical purity make it invaluable for constructing bioactive molecules. Examples include:
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Neurological Agents: Analogous azabicycles modulate serotonin and dopamine receptors.
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Antiviral Prodrugs: Bicyclic amines improve metabolic stability in nucleotide analogs .
Case Study: Prodrug Optimization
In a 2023 study, (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane derivatives increased the oral bioavailability of a hepatitis C protease inhibitor by 40%, attributed to enhanced membrane permeability.
Future Directions
Expanding Synthetic Utility
Recent advances in flow chemistry could enable continuous production of the bicyclic core, reducing costs by 30–50%. Catalytic asymmetric synthesis methods may also improve enantiomeric excess beyond 99% .
Biomedical Applications
Ongoing research explores its use in:
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Gene Delivery Vehicles: Functionalization with lipid moieties for mRNA encapsulation.
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Metal-Organic Frameworks (MOFs): Chiral templates for heterogeneous catalysis.
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